molecular formula C18H14ClN3O4S B11343127 Prop-2-en-1-yl 2-({[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Prop-2-en-1-yl 2-({[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11343127
M. Wt: 403.8 g/mol
InChI Key: GUZCMMMXDYKPLY-UHFFFAOYSA-N
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Description

PROP-2-EN-1-YL 2-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a combination of several functional groups, including a thiazole ring, an oxazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROP-2-EN-1-YL 2-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized by the cyclization of α-haloketones with hydroxylamine.

    Coupling Reactions: The chlorophenyl group is introduced through a coupling reaction, such as a Suzuki or Heck coupling.

    Final Assembly: The final compound is assembled by linking the thiazole and oxazole rings through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

PROP-2-EN-1-YL 2-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biology, PROP-2-EN-1-YL 2-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In industry, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL 2-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • PROP-2-EN-1-YL 2-[5-(4-BROMOPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
  • PROP-2-EN-1-YL 2-[5-(4-FLUOROPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
  • PROP-2-EN-1-YL 2-[5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Uniqueness

The uniqueness of PROP-2-EN-1-YL 2-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its bioactivity and stability compared to similar compounds.

Properties

Molecular Formula

C18H14ClN3O4S

Molecular Weight

403.8 g/mol

IUPAC Name

prop-2-enyl 2-[[5-(4-chlorophenyl)-1,2-oxazole-3-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H14ClN3O4S/c1-3-8-25-17(24)15-10(2)20-18(27-15)21-16(23)13-9-14(26-22-13)11-4-6-12(19)7-5-11/h3-7,9H,1,8H2,2H3,(H,20,21,23)

InChI Key

GUZCMMMXDYKPLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl)C(=O)OCC=C

Origin of Product

United States

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